Physicochemical properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Physicochemical properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Foreword: From Molecular Structure to Pharmacological Potential
In the landscape of modern drug discovery, the journey of a candidate molecule from a conceptual structure to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. It is the latter that dictates the molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) – in essence, its capacity to reach its target and elicit a therapeutic effect in a living system. This guide provides a senior application scientist's perspective on the essential physicochemical characterization of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a molecule possessing structural motifs common in contemporary medicinal chemistry.
This document eschews a rigid template, instead adopting a structure that logically flows from theoretical prediction to rigorous experimental validation. We will first deconstruct the molecule to predict its core properties, providing a baseline understanding. Subsequently, we will delve into the practical, validated methodologies for empirically determining these characteristics. The protocols described herein are not merely instructional but are presented as self-validating systems, reflecting best practices in pharmaceutical research and development.
Molecular Structure and Predicted Physicochemical Profile
The structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is foundational to its behavior. It is a chiral molecule featuring a saturated heterocyclic piperidine ring, which imparts a specific three-dimensional conformation. The key functional groups that dictate its physicochemical nature are:
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A Tertiary Amine: The nitrogen atom within the piperidine ring.
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A Carboxylic Acid: The acetic acid moiety attached to the nitrogen.
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A Secondary Alcohol: The hydroxyl group at the chiral center in the 3-position of the piperidine ring.
The presence of both a basic amine and an acidic carboxylic acid makes this molecule a zwitterion at physiological pH.
Predicted Physicochemical Data Summary
Before embarking on experimental determination, we can predict the key properties based on the structure and established principles. These predictions are invaluable for experimental design and hypothesis generation.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₇H₁₃NO₃ | Defines the elemental composition. |
| Molecular Weight | 159.18 g/mol | Influences diffusion and permeability; generally, values <500 Da are favored for oral bioavailability.[1] |
| Acidic pKa (pKa₁) | ~4.0 - 4.5 | Attributed to the carboxylic acid. Slightly lower than acetic acid (pKa ≈ 4.76) due to the electron-withdrawing influence of the adjacent protonated amine.[2][3] This value governs solubility in the stomach and intestines. |
| Basic pKa (pKa₂) | ~8.5 - 9.5 | Attributed to the tertiary piperidine nitrogen. Lower than piperidine (~11.1) due to the inductive electron-withdrawing effect of the acetic acid group.[1][4] This determines the charge state and interactions in the bloodstream and tissues. |
| logP (Octanol/Water) | -1.0 to -2.0 | The hydrophilic carboxylic acid and hydroxyl groups are expected to outweigh the moderate lipophilicity of the piperidine ring, resulting in a negative logP, indicating hydrophilicity.[5][6] |
| Aqueous Solubility | High | The presence of multiple polar, ionizable groups capable of hydrogen bonding suggests high solubility in aqueous media, particularly at pH values where the molecule is charged.[7][8] |
Experimental Determination of Ionization Constants (pKa)
The pKa values are arguably the most critical physicochemical parameters for an ionizable drug candidate, as they dictate the charge state of the molecule at different pH values, which in turn profoundly affects solubility, permeability, and target binding.[9]
Principle and Significance
For ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, two pKa values are of primary interest: the acidic pKa of the carboxylic acid and the basic pKa of the tertiary amine. Potentiometric titration is a robust and accurate method for determining these values.[9] The technique involves monitoring pH changes as a strong acid or base is added to the sample, allowing for the identification of the pH at which 50% of a functional group is ionized—the definition of pKa.[10]
Detailed Experimental Protocol: Potentiometric Titration
This protocol is designed as a self-validating system, including calibration and system suitability checks.
Instrumentation and Reagents:
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Automated Titrator with a high-precision burette (e.g., Mettler Toledo T5)
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Calibrated pH electrode
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Analytical Balance
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Potassium Hydroxide (KOH)
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Degassed, deionized water
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Potassium Chloride (KCl) for ionic strength adjustment
Step-by-Step Methodology:
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System Preparation & Calibration:
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Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). The calibration slope should be >95%.
-
Prime the burettes with the standardized HCl and KOH titrants.
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-
Sample Preparation (The Causality of Choice):
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Accurately weigh ~10 mg of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid. A precise weight is crucial for determining the exact concentration.
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Dissolve the sample in ~50 mL of deionized water. The volume is chosen to ensure complete dissolution and proper immersion of the pH electrode.
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Add KCl to the solution to achieve a constant ionic strength (e.g., 0.1 M). This minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.[3]
-
-
Titration Procedure (Dual Titration for a Zwitterion):
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Acidification: First, titrate the solution with 0.1 M HCl from its starting pH down to ~pH 2. This step ensures all basic groups are fully protonated before the back-titration.
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Basification (Data Collection): Immediately following acidification, titrate the solution with 0.1 M KOH from ~pH 2 up to ~pH 12. Add the titrant in dynamic increments: larger volumes in flat regions of the titration curve and smaller volumes near the equivalence points to ensure high data density where the pH changes rapidly.
-
-
Data Analysis:
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Plot the pH versus the volume of KOH added.
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Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
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The pKa values are determined from the pH at the half-equivalence points.
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pKa₁ (Carboxylic Acid): The pH at the volume of KOH halfway to the first equivalence point.
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pKa₂ (Tertiary Amine): The pH at the volume of KOH halfway between the first and second equivalence points.
-
-
Visualization: pKa Determination Workflow
Caption: Workflow for potentiometric pKa determination.
Experimental Determination of Lipophilicity (logP)
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] For drug discovery, a balanced logP is often sought.
Principle and Significance
The logP value is the base-10 logarithm of the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium.[11] A positive value indicates lipophilicity, while a negative value indicates hydrophilicity.[11] The classic "shake-flask" method, followed by concentration analysis using HPLC, remains the gold standard for its accuracy.[11]
Detailed Experimental Protocol: Shake-Flask Method
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
n-Octanol (pre-saturated with water)
-
Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Step-by-Step Methodology:
-
Phase Preparation (The Causality of Mutual Saturation):
-
Mix equal volumes of n-octanol and the aqueous phase (water or PBS) and shake vigorously for 24 hours. Allow the layers to separate completely.
-
This pre-saturation step is critical for thermodynamic accuracy. It ensures that the volume of each phase does not change upon addition of the solute, as the solvents are already mutually saturated.
-
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In a vial, combine a precise volume of the pre-saturated octanol and the pre-saturated aqueous stock solution (e.g., 5 mL of each).
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation and Sampling:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases and break any emulsions.
-
Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer for analysis. Sampling both phases provides a cross-validation of the result.
-
-
Concentration Analysis by HPLC-UV:
-
Develop an HPLC method (e.g., reverse-phase C18 column) capable of resolving the analyte from any impurities.
-
Create a calibration curve by injecting known concentrations of the compound to relate UV absorbance (peak area) to concentration.
-
Inject the aliquots from the octanol and aqueous phases and determine their concentrations ([C]oct and [C]aq) using the calibration curve.
-
-
Calculation:
-
Calculate the partition coefficient, P: P = [C]oct / [C]aq
-
Calculate logP: logP = log₁₀(P)
-
Visualization: Shake-Flask logP Workflow
Caption: Workflow for Shake-Flask logP determination.
Experimental Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences everything from the design of in vitro assays to oral bioavailability.[11] Poor solubility is a major hurdle in drug development. We can assess two types of solubility: kinetic and thermodynamic.
Principle and Significance
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This is a high-throughput method often used in early discovery to rank-order compounds.[10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a lower-throughput but more definitive measurement, crucial for later-stage development.[10]
The turbidimetric method is an efficient way to determine kinetic solubility.
Detailed Experimental Protocol: Turbidimetric Kinetic Solubility
Instrumentation and Reagents:
-
Nephelometer or plate reader capable of measuring light scattering (turbidity)
-
Liquid handling robot for precision dilutions
-
96-well microplates
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). The choice of DMSO is due to its excellent solvating power for a wide range of organic molecules.
-
-
Serial Dilution (The Causality of the Concentration Gradient):
-
Using a liquid handler, perform a serial dilution of the DMSO stock solution directly in the wells of a 96-well plate. This creates a precise concentration gradient.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its effect on solubility. The sudden change in solvent environment from DMSO-rich to aqueous-rich induces precipitation for concentrations above the kinetic solubility limit.
-
-
Measurement and Data Analysis:
-
Allow the plate to incubate for a short period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
Plot turbidity versus compound concentration. The kinetic solubility is the concentration at which the turbidity signal begins to rise sharply above the baseline, indicating the formation of a precipitate. This point can be determined by setting a validated threshold.
-
Visualization: Kinetic Solubility Workflow
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- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. sciencing.com [sciencing.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cmst.eu [cmst.eu]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pKa and Dissociation Equilibrium : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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